molecular formula C70H107N19O19S B8082210 Gap 26

Gap 26

Cat. No.: B8082210
M. Wt: 1550.8 g/mol
InChI Key: FDPIMWZHGJNESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Gap 26” is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in its racemic form (DL), meaning it contains both the D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:

    Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a coupling additive like hydroxybenzotriazole (HOBt) or OxymaPure.

    Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA) or a similar reagent.

    Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this peptide would involve automated peptide synthesizers to ensure high throughput and reproducibility. The process would be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide’s structure.

    Reduction: Disulfide bonds formed by cysteine residues can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous buffer.

    Substitution: Standard SPPS reagents as mentioned in the preparation methods.

Major Products

    Oxidation: Peptides with disulfide bonds.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Chemistry

This peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions or as a ligand in binding studies.

Biology

In biological research, this peptide can be used to investigate protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms. It can also be employed in the development of peptide-based drugs or as a tool to study the immune response.

Medicine

The peptide has potential applications in drug development, particularly in designing peptide-based therapeutics for various diseases. It can also be used in vaccine development or as a diagnostic tool.

Industry

In the industrial sector, this peptide can be utilized in the production of biomaterials, such as hydrogels or nanomaterials, for various applications, including tissue engineering and drug delivery systems.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can modulate the activity of the target, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-Ile-DL-Ser-DL-His-DL-Val-DL-Arg-OH: Similar to the target peptide but with isoleucine instead of xiIle.

    H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-Leu-DL-Ser-DL-His-DL-Val-DL-Arg-OH: Similar but with leucine instead of xiIle.

Uniqueness

The uniqueness of the target peptide lies in its specific sequence and the presence of xiIle, which may impart distinct structural or functional properties compared to similar peptides. This uniqueness can be leveraged in research to explore the effects of specific amino acid substitutions on peptide behavior and function.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMWZHGJNESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H107N19O19S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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